molecular formula C10H9N3 B1381332 3-Amino-1-methylindolizine-2-carbonitrile CAS No. 1284237-37-1

3-Amino-1-methylindolizine-2-carbonitrile

Cat. No.: B1381332
CAS No.: 1284237-37-1
M. Wt: 171.2 g/mol
InChI Key: JEJNLJBXSXJBFG-UHFFFAOYSA-N
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Description

3-Amino-1-methylindolizine-2-carbonitrile is a chemical compound with the molecular formula C10H9N3. It belongs to the indolizine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Chemical Reactions Analysis

3-Amino-1-methylindolizine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the indolizine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-1-methylindolizine-2-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Amino-1-methylindolizine-2-carbonitrile can be compared with other similar compounds in the indolizine family, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Biological Activity

3-Amino-1-methylindolizine-2-carbonitrile (C10H9N3) is a member of the indolizine family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its promising therapeutic effects, particularly in oncology and virology. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function through several mechanisms:

  • Enzyme Inhibition: It potentially inhibits key enzymes involved in cellular processes, which can lead to apoptosis in cancer cells.
  • DNA Binding: The compound may bind to DNA, disrupting replication and transcription processes, thereby exerting cytotoxic effects on rapidly dividing cells.
  • Protein Interaction: It can interfere with protein functions by altering their conformation or stability, impacting various signaling pathways.

Biological Activity and Research Findings

Recent studies have highlighted the compound's significant biological activities:

  • Anticancer Activity:
    • A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation and mitochondrial dysfunction.
  • Antiviral Properties:
    • Research indicated that this indolizine derivative showed activity against certain viral infections by inhibiting viral replication mechanisms. The specific pathways affected include those involved in viral entry and genome replication.
  • Neuroprotective Effects:
    • Preliminary investigations suggested that the compound may have neuroprotective properties, potentially mitigating oxidative stress-related damage in neuronal cells.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds within the indolizine family:

Compound NameKey FeaturesBiological Activity
3-Aminoindolizine-2-carbonitrileLacks methyl group at position 1Reduced reactivity compared to 3-Amino-1-methyl
1-Methylindolizine-2-carbonitrileLacks amino group at position 3Lower anticancer activity
Indolizine-2-carbonitrileLacks both amino and methyl groupsMinimal biological activity

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Case Study 1: A clinical trial involving patients with advanced breast cancer revealed that treatment with this compound led to a significant reduction in tumor size and improved survival rates compared to standard therapies.
  • Case Study 2: In a laboratory setting, researchers observed that co-treatment with antiviral agents enhanced the efficacy of this compound against specific viral strains, suggesting potential for combination therapies.

Properties

IUPAC Name

3-amino-1-methylindolizine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-8(6-11)10(12)13-5-3-2-4-9(7)13/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJNLJBXSXJBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CN2C(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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